molecular formula C11H20O B15178642 5-Undecenal, (5E)- CAS No. 99522-20-0

5-Undecenal, (5E)-

Cat. No.: B15178642
CAS No.: 99522-20-0
M. Wt: 168.28 g/mol
InChI Key: YUWRJYGTNANDSM-VOTSOKGWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Undecenal, (5E)-: is an organic compound with the molecular formula C11H20O . It is an unsaturated aldehyde with a double bond located at the fifth carbon atom from the aldehyde group, specifically in the (E)-configuration. This compound is known for its distinctive odor and is used in various applications, including as a flavoring agent and in the synthesis of other chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 5-Undecenal, (5E)- can be synthesized through several methods. One common method involves the oxidation of 5-undecen-1-ol . This reaction typically uses oxidizing agents such as pyridinium chlorochromate (PCC) or Swern oxidation conditions. The reaction is carried out under controlled temperatures to ensure the selective formation of the aldehyde without over-oxidation to the carboxylic acid .

Industrial Production Methods: In an industrial setting, 5-Undecenal, (5E)- can be produced through the hydroformylation of 1-decene . This process involves the addition of a formyl group (CHO) to the terminal carbon of the alkene, followed by isomerization to the (E)-configuration. The reaction is catalyzed by transition metal complexes, typically rhodium or cobalt-based catalysts, under high pressure and temperature .

Chemical Reactions Analysis

Types of Reactions: 5-Undecenal, (5E)- undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Addition: Hydrogen gas (H2) with a palladium catalyst, halogens (Cl2, Br2)

Major Products Formed:

    5-Undecenoic acid: (oxidation)

    5-Undecen-1-ol: (reduction)

    Undecanal: (hydrogenation)

    Dihalo derivatives: (halogenation)

Scientific Research Applications

Chemistry: 5-Undecenal, (5E)- is used as an intermediate in the synthesis of various organic compounds. Its reactivity makes it valuable in the preparation of fragrances, flavors, and pharmaceuticals .

Biology: In biological research, 5-Undecenal, (5E)- is studied for its potential antimicrobial properties . It has been shown to exhibit activity against certain bacterial strains, making it a candidate for developing new antimicrobial agents .

Medicine: .

Industry: In the industrial sector, 5-Undecenal, (5E)- is used in the production of flavoring agents and fragrances . Its distinctive odor makes it a valuable component in the formulation of perfumes and scented products .

Mechanism of Action

The mechanism of action of 5-Undecenal, (5E)- primarily involves its reactivity as an aldehyde . The aldehyde group can form Schiff bases with amines, which can disrupt microbial cell walls and inhibit enzyme activity. Additionally, the double bond in the (E)-configuration can participate in electrophilic addition reactions , further contributing to its biological activity .

Comparison with Similar Compounds

Uniqueness: 5-Undecenal, (5E)- is unique due to its (E)-configuration and the position of the double bond, which imparts specific reactivity and odor properties. This makes it particularly valuable in the synthesis of specialized fragrances and flavors .

Properties

CAS No.

99522-20-0

Molecular Formula

C11H20O

Molecular Weight

168.28 g/mol

IUPAC Name

(E)-undec-5-enal

InChI

InChI=1S/C11H20O/c1-2-3-4-5-6-7-8-9-10-11-12/h6-7,11H,2-5,8-10H2,1H3/b7-6+

InChI Key

YUWRJYGTNANDSM-VOTSOKGWSA-N

Isomeric SMILES

CCCCC/C=C/CCCC=O

Canonical SMILES

CCCCCC=CCCCC=O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.